molecular formula C13H10ClN3O4 B12800147 5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline CAS No. 7508-49-8

5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline

Katalognummer: B12800147
CAS-Nummer: 7508-49-8
Molekulargewicht: 307.69 g/mol
InChI-Schlüssel: DLFBAMLAMJKMDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “NIOSH/XU5145000” is a chemical substance identified and studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of NIOSH’s extensive research into workplace safety and health, focusing on the potential hazards and safe handling of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation methods for “NIOSH/XU5145000” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and stability. The synthetic routes typically involve a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound.

Industrial Production Methods

In industrial settings, the production of “NIOSH/XU5145000” is scaled up to meet demand. This involves using large-scale reactors and advanced equipment to maintain consistent quality. The industrial production methods also incorporate stringent safety measures to protect workers and the environment from potential hazards associated with the compound.

Analyse Chemischer Reaktionen

Types of Reactions

“NIOSH/XU5145000” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“NIOSH/XU5145000” has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on human health.

    Industry: The compound is used in industrial processes, including manufacturing and quality control.

Wirkmechanismus

The mechanism of action of “NIOSH/XU5145000” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to “NIOSH/XU5145000” include other chemicals studied by NIOSH for their occupational safety and health implications. These may include volatile organic compounds, organotin compounds, and nitroaromatic compounds.

Uniqueness

“NIOSH/XU5145000” is unique in its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique characteristics make it suitable for particular applications and research areas, highlighting its importance in scientific and industrial contexts.

Eigenschaften

CAS-Nummer

7508-49-8

Molekularformel

C13H10ClN3O4

Molekulargewicht

307.69 g/mol

IUPAC-Name

5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline

InChI

InChI=1S/C13H10ClN3O4/c1-8-2-4-9(5-3-8)15-11-6-10(14)12(16(18)19)7-13(11)17(20)21/h2-7,15H,1H3

InChI-Schlüssel

DLFBAMLAMJKMDK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.